molecular formula C13H18Si B14878828 (2,3-Dimethyl-phenylethynyl)-trimethyl-silane

(2,3-Dimethyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14878828
M. Wt: 202.37 g/mol
InChI Key: SZJVFPPKUYGFOG-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 2 and 3 positions, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,3-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2,3-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyl-trimethyl-silane: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.

    (2,3-Dimethyl-phenylethynyl)-triethyl-silane: Similar structure but with ethyl groups instead of methyl groups, leading to variations in steric and electronic properties.

    (2,3-Dimethyl-phenylethynyl)-dimethyl-silane: Contains one less methyl group on the silicon atom, affecting its chemical behavior.

Uniqueness

(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the 2,3-dimethyl substitution on the phenylethynyl group enhances its stability and influences its interactions with other molecules, making it valuable in various applications .

Properties

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18Si/c1-11-7-6-8-13(12(11)2)9-10-14(3,4)5/h6-8H,1-5H3

InChI Key

SZJVFPPKUYGFOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#C[Si](C)(C)C)C

Origin of Product

United States

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